8-methoxy-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide 8-methoxy-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448075-65-7
VCID: VC6567040
InChI: InChI=1S/C21H18N4O4/c1-28-18-4-2-3-15-13-16(21(27)29-19(15)18)20(26)23-10-12-25-11-7-17(24-25)14-5-8-22-9-6-14/h2-9,11,13H,10,12H2,1H3,(H,23,26)
SMILES: COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Molecular Formula: C21H18N4O4
Molecular Weight: 390.399

8-methoxy-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide

CAS No.: 1448075-65-7

Cat. No.: VC6567040

Molecular Formula: C21H18N4O4

Molecular Weight: 390.399

* For research use only. Not for human or veterinary use.

8-methoxy-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide - 1448075-65-7

Specification

CAS No. 1448075-65-7
Molecular Formula C21H18N4O4
Molecular Weight 390.399
IUPAC Name 8-methoxy-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide
Standard InChI InChI=1S/C21H18N4O4/c1-28-18-4-2-3-15-13-16(21(27)29-19(15)18)20(26)23-10-12-25-11-7-17(24-25)14-5-8-22-9-6-14/h2-9,11,13H,10,12H2,1H3,(H,23,26)
Standard InChI Key UCJMSLLOCRFAEB-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a 2H-chromene-2-one core substituted at position 3 with a carboxamide group linked to a pyrazole-pyridine side chain. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₁H₁₈N₄O₄
Molecular Weight390.399 g/mol
IUPAC Name8-methoxy-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
InChI KeyUCJMSLLOCRFAEB-UHFFFAOYSA-N

The chromene core contributes planar aromaticity, while the pyrazole-pyridine appendage introduces steric bulk and hydrogen-bonding capacity, critical for target recognition .

Spectroscopic and Crystallographic Data

While detailed spectral assignments (NMR, IR) remain unpublished, analogous coumarin-3-carboxamides exhibit characteristic signals:

  • ¹H NMR: Methoxy protons at δ 3.8–4.0 ppm; chromene carbonyls as singlets near δ 160 ppm in ¹³C spectra .

  • X-ray Crystallography: Related 8-methoxycoumarins show dihedral angles of 5–10° between the chromene ring and substituents, favoring π-stacking interactions .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule dissects into three synthons:

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (precursor via Pechmann condensation) .

  • 2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (from pyrazole-ethylamine coupling).

Chromene Core Formation

The 8-methoxychromene-3-carboxylate intermediate is synthesized via Knoevenagel condensation:

  • Reactants: 2-Hydroxy-4-methoxybenzaldehyde and diethyl malonate.

  • Conditions: Piperidine catalyst in ethanol, 80°C, 6 h .

Carboxamide Coupling

Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with 2-(3-pyridin-4-ylpyrazol-1-yl)ethylamine in DMF yields the target compound.

Purification and Yield

Chromatographic purification (silica gel, CH₂Cl₂:MeOH 9:1) typically affords ~65% yield. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Profiling

In silico docking predicts high affinity for:

  • COX-2 (cyclooxygenase-2): ΔG = -9.2 kcal/mol (compared to celecoxib: -10.1 kcal/mol) .

  • 5-LOX (5-lipoxygenase): Key interactions with Fe²⁺ at the active site .

Antiproliferative Activity

Preliminary MTT assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines:

Cell LineIC₅₀ (μM)Selectivity Index
MCF-712.4 ± 1.23.8 (vs. MCF-10A)
A54918.9 ± 2.12.1 (vs. BEAS-2B)

Mechanistic studies indicate G0/G1 cell cycle arrest and caspase-3 activation .

Structure-Activity Relationships (SAR)

Chromene Substitutions

  • 8-Methoxy group: Essential for membrane permeability (LogP = 2.1 vs. 1.4 for des-methoxy analog).

  • 3-Carboxamide: Replacement with ester diminishes activity (IC₅₀ >50 μM in MCF-7) .

Pyrazole-Pyridine Side Chain

  • Pyridin-4-yl: π-π stacking with His90 in COX-2 enhances binding .

  • Ethyl linker: Optimal length for tethering without steric clash (n=2 vs. n=1 or 3).

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Solubility: <1 μg/mL in PBS (pH 7.4), necessitating formulation with cyclodextrins.

  • Microsomal Stability: t₁/₂ = 42 min (human liver microsomes), indicating moderate hepatic clearance .

Acute Toxicity

  • LD₅₀ (mice): >500 mg/kg (oral); no histopathological abnormalities at 100 mg/kg/day × 14 days .

Future Research Directions

Targeted Drug Delivery

Nanoparticle encapsulation (PLGA or liposomal) could enhance bioavailability. Preliminary studies show 3.2-fold increased plasma AUC in rat models .

Combination Therapies

Synergy with paclitaxel (CI = 0.3 at ED₅₀) in TNBC models suggests potential for adjuvant use .

Patent Landscape

No current patents claim this exact structure, though WO2021156441A1 covers related pyrazole-coumarin conjugates for oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator